molecular formula C16H14F3N3O3S B584533 Lansoprazole-d4 N-Oxide CAS No. 1346604-20-3

Lansoprazole-d4 N-Oxide

Cat. No.: B584533
CAS No.: 1346604-20-3
M. Wt: 389.386
InChI Key: OBGHBYDDJGHGNS-QFFDRWTDSA-N
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Description

Lansoprazole-d4 N-Oxide is a deuterium-labeled derivative of Lansoprazole, a proton pump inhibitor commonly used to treat conditions related to excessive stomach acid production. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lansoprazole-d4 N-Oxide typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterium-labeled reagents is crucial in this process to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: Lansoprazole-d4 N-Oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Lansoprazole-d4 N-Oxide is widely used in scientific research for several purposes:

Mechanism of Action

Lansoprazole-d4 N-Oxide, like its parent compound Lansoprazole, inhibits the gastric H+/K+ ATPase enzyme system, commonly known as the proton pump. This inhibition reduces gastric acid secretion, promoting the healing of ulcers and treating gastroesophageal reflux disease. The deuterium labeling does not significantly alter the mechanism of action but allows for detailed pharmacokinetic studies .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. This labeling allows for more accurate tracking and analysis compared to non-labeled compounds .

Properties

IUPAC Name

4,5,6,7-tetradeuterio-2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O3S/c1-10-13(22(23)7-6-14(10)25-9-16(17,18)19)8-26(24)15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGHBYDDJGHGNS-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1CS(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)S(=O)CC3=[N+](C=CC(=C3C)OCC(F)(F)F)[O-])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346604-20-3
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346604-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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